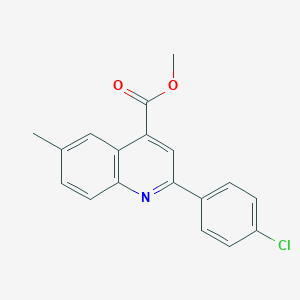
2-(Aminoacetyl)naphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Aminoacetyl)naphthalene, also known as 2-AN, is a fluorescent compound that has been widely used in various scientific research applications. The compound has been synthesized through different methods, and its mechanism of action has been extensively studied. In
Wirkmechanismus
The mechanism of action of 2-(Aminoacetyl)naphthalene involves the formation of a Schiff base with the amino group of lysine residues in proteins. This reaction results in the formation of a fluorescent adduct, which can be detected using fluorescence spectroscopy. The formation of the fluorescent adduct is dependent on the pH and the concentration of 2-(Aminoacetyl)naphthalene, and the reaction is reversible.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(Aminoacetyl)naphthalene have been extensively studied. The compound has been shown to inhibit the formation of advanced glycation end products (AGEs), which are implicated in various diseases, including diabetes, Alzheimer's disease, and cancer. Furthermore, 2-(Aminoacetyl)naphthalene has been shown to inhibit the aggregation of amyloid beta, which is a protein that is implicated in the pathogenesis of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
2-(Aminoacetyl)naphthalene has several advantages for lab experiments, including its high sensitivity and specificity for detecting protein glycation and protein-protein interactions. The compound is also relatively easy to synthesize and can be used in a wide range of experimental conditions. However, there are also limitations to using 2-(Aminoacetyl)naphthalene, including its potential toxicity and the need for careful optimization of experimental conditions to ensure accurate results.
Zukünftige Richtungen
There are several future directions for the use of 2-(Aminoacetyl)naphthalene in scientific research. One direction is the development of new methods for synthesizing 2-(Aminoacetyl)naphthalene with improved yield and purity. Another direction is the application of 2-(Aminoacetyl)naphthalene in the study of other biological processes, including protein degradation and DNA damage. Furthermore, the use of 2-(Aminoacetyl)naphthalene in clinical studies may provide new insights into the pathogenesis of various diseases and may lead to the development of new therapeutics.
Conclusion:
In conclusion, 2-(Aminoacetyl)naphthalene is a fluorescent compound that has been widely used in various scientific research applications. The compound has been synthesized through different methods, and its mechanism of action has been extensively studied. 2-(Aminoacetyl)naphthalene has several advantages for lab experiments, including its high sensitivity and specificity for detecting protein glycation and protein-protein interactions. However, there are also limitations to using 2-(Aminoacetyl)naphthalene, including its potential toxicity and the need for careful optimization of experimental conditions. The future directions for the use of 2-(Aminoacetyl)naphthalene in scientific research are promising, and further studies may lead to the development of new therapeutics for various diseases.
Synthesemethoden
The synthesis of 2-(Aminoacetyl)naphthalene can be achieved through different methods, including the reaction of 2-naphthoyl chloride with glycine or the reaction of 2-naphthaldehyde with hydroxylamine followed by the reaction with glycine. These methods have been widely used to synthesize 2-(Aminoacetyl)naphthalene with high purity and yield.
Wissenschaftliche Forschungsanwendungen
2-(Aminoacetyl)naphthalene has been widely used in various scientific research applications, including the study of protein glycation, protein-protein interactions, and protein folding. The compound has been used as a fluorescent probe to detect protein glycation, which is a process that involves the non-enzymatic reaction between reducing sugars and proteins. 2-(Aminoacetyl)naphthalene has also been used to study protein-protein interactions, which are essential for various biological processes. Furthermore, 2-(Aminoacetyl)naphthalene has been used to study protein folding, which is a critical process that determines the structure and function of proteins.
Eigenschaften
IUPAC Name |
2-amino-1-naphthalen-2-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO/c13-8-12(14)11-6-5-9-3-1-2-4-10(9)7-11/h1-7H,8,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYZIVKKJMQBWTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.22 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Aminoacetyl)naphthalene | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(3-{[3-(2-furoylamino)anilino]carbonyl}phenyl)-2-furamide](/img/structure/B271273.png)
![5-chloro-3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-3-hydroxy-1-(1-naphthylmethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B271275.png)
![5-chloro-3-[2-(2-furyl)-2-oxoethyl]-3-hydroxy-1-(2-methylbenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B271277.png)
![5-chloro-3-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B271282.png)
![5-chloro-3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B271286.png)
![3-Methyl-6-phenyl[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B271292.png)


![(6Z)-6-[[2-(3,3-dimethyl-4H-isoquinolin-1-yl)hydrazinyl]methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B271299.png)


![7-[(3-Methoxyphenyl)carbamoyl]tricyclo[3.2.2.0~2,4~]non-8-ene-6-carboxylic acid](/img/structure/B271306.png)